molecular formula C14H17NO5 B11602592 5-{[4-(Methoxycarbonyl)phenyl]amino}-3-methyl-5-oxopentanoic acid

5-{[4-(Methoxycarbonyl)phenyl]amino}-3-methyl-5-oxopentanoic acid

Cat. No.: B11602592
M. Wt: 279.29 g/mol
InChI Key: UAZQQDNAXRHOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a 3-methylbutanoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-methylbutanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Methoxycarbonyl Group: The initial step involves the introduction of the methoxycarbonyl group to the phenyl ring. This can be achieved through the esterification of phenylboronic acid with methanol in the presence of a catalyst such as palladium.

    Carbamoylation: The next step involves the introduction of the carbamoyl group. This can be done by reacting the methoxycarbonylated phenyl compound with an isocyanate derivative under controlled conditions.

    Formation of the 3-Methylbutanoic Acid Moiety: The final step involves the coupling of the carbamoylated phenyl compound with 3-methylbutanoic acid. This can be achieved through a condensation reaction using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of 4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-methylbutanoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced catalysts can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or amines.

Scientific Research Applications

4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-methylbutanoic acid
  • 4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-2-methylbutanoic acid
  • 4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-ethylbutanoic acid

Uniqueness

4-{[4-(Methoxycarbonyl)phenyl]carbamoyl}-3-methylbutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

5-(4-methoxycarbonylanilino)-3-methyl-5-oxopentanoic acid

InChI

InChI=1S/C14H17NO5/c1-9(8-13(17)18)7-12(16)15-11-5-3-10(4-6-11)14(19)20-2/h3-6,9H,7-8H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

UAZQQDNAXRHOEB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)C(=O)OC)CC(=O)O

Origin of Product

United States

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